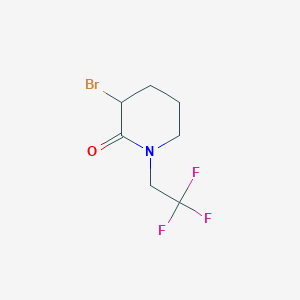

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEPLTVGMWTVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 3 Bromo 1 2,2,2 Trifluoroethyl Piperidin 2 One

Reactions Involving the Bromine Substituent

The bromine atom at the C3 position, being alpha to the lactam carbonyl, is the most reactive site in the molecule for a variety of transformations. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond towards nucleophilic attack and other reactions.

Nucleophilic Substitution Reactions

The C-Br bond in 3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is susceptible to nucleophilic substitution, where the bromide ion acts as a good leaving group. wikipedia.org This allows for the introduction of a wide range of functional groups at the C3 position. These reactions typically proceed via an SN2 mechanism, involving the attack of a nucleophile on the carbon atom bearing the bromine. libretexts.orgchemguide.co.uk A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to generate a diverse array of substituted piperidin-2-one derivatives.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Piperidine (B6355638) | K₂CO₃, Acetonitrile, reflux | 3-(Piperidin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Sodium Methoxide | Methanol, room temp. | 3-Methoxy-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Sodium Azide | DMF, 60 °C | 3-Azido-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Sodium Thiophenoxide | THF, room temp. | 3-(Phenylthio)-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Diethyl Malonate | NaH, THF | Diethyl 2-(1-(2,2,2-trifluoroethyl)-2-oxopiperidin-3-yl)malonate |

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Although these reactions are most common for aryl and vinyl halides, methods for the cross-coupling of alkyl bromides have been developed and could be applied to this compound. acs.orgnih.gov

Suzuki Coupling: This reaction would involve the palladium- or nickel-catalyzed coupling of the α-bromo lactam with an organoboron reagent, such as a boronic acid or its ester. wikipedia.orgorganic-chemistry.org This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position. acs.orgnih.gov

Heck Coupling: A palladium-catalyzed Heck reaction could potentially be used to couple the bromo-lactam with an alkene, leading to the formation of a new carbon-carbon double bond at the C3 position.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction would allow for the introduction of an alkyne moiety at the C3 position through coupling with a terminal alkyne.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Styryl-1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one |

Radical Reactions and Reductive Debromination

The C-Br bond can undergo homolytic cleavage to form a carbon-centered radical at the C3 position. This radical can then participate in various transformations, such as addition to alkenes or alkynes.

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved using a variety of reducing agents. wikipedia.org This reaction is useful for removing the bromine atom after it has served its purpose in a synthetic sequence or for preparing the parent compound, 1-(2,2,2-trifluoroethyl)piperidin-2-one. Common methods include the use of tin hydrides, silanes, or catalytic hydrogenation. oup.com

| Reagent/Conditions | Reaction Type | Expected Product |

| AIBN, Bu₃SnH, Toluene, reflux | Radical-mediated reduction | 1-(2,2,2-trifluoroethyl)piperidin-2-one |

| H₂, Pd/C, Ethanol | Catalytic hydrogenation | 1-(2,2,2-trifluoroethyl)piperidin-2-one |

| Zn, Acetic Acid | Metal-acid reduction | 1-(2,2,2-trifluoroethyl)piperidin-2-one |

Reactivity of the Piperidin-2-one Lactam Ring

The six-membered δ-lactam ring of piperidin-2-one is a relatively stable cyclic amide. nih.govwikipedia.org Its reactivity is primarily centered on the amide bond, although the ring itself can participate in certain transformations under specific conditions.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-opening of the lactam ring typically requires harsh conditions, such as strong acid or base-catalyzed hydrolysis, which would cleave the amide bond to form the corresponding δ-amino acid derivative.

While the molecule itself is not a substrate for ring-closing metathesis (RCM), it can serve as a valuable precursor. For instance, nucleophilic substitution at the C3 position with a nucleophile containing a terminal alkene (e.g., allylamine) would introduce a second double bond into the molecule. The resulting diene could then undergo RCM to construct a bicyclic lactam system, a scaffold of interest in medicinal chemistry.

| Precursor Synthesis Step | RCM Step |

| Reaction: Nucleophilic substitution of this compound with allylamine. | Reaction: Ring-closing metathesis of the resulting diene using a Grubbs catalyst. |

| Product: 3-(Allylamino)-1-(2,2,2-trifluoroethyl)piperidin-2-one | Product: A bicyclic lactam derivative. |

N-Functionalization and Derivatization

The nitrogen atom of the lactam is already functionalized with a 2,2,2-trifluoroethyl group. This group is generally stable and electron-withdrawing, which reduces the nucleophilicity of the lactam nitrogen. nih.gov As a result, further N-alkylation or N-acylation reactions are expected to be difficult under standard conditions. mdpi.com Cleavage of the N-trifluoroethyl group would likely require harsh reductive conditions that could affect other parts of the molecule. The stability of N-fluoroalkyl amides suggests that this group will be robust through many chemical transformations. nih.govacs.org

Carbonyl Group Transformations

The carbonyl group in this compound is the primary site for nucleophilic attack. However, its reactivity is modulated by the adjacent electron-withdrawing bromine atom and the N-trifluoroethyl group, which enhances the electrophilicity of the carbonyl carbon.

Reduction: The reduction of the lactam carbonyl to an amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Softer reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards amides and are therefore not expected to reduce the carbonyl group under standard conditions. masterorganicchemistry.comnih.gov The expected product of the complete reduction would be the corresponding 3-bromo-1-(2,2,2-trifluoroethyl)piperidine. The reaction would proceed via a tetrahedral intermediate, followed by the elimination of the oxygen atom.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl group. mnstate.edumasterorganicchemistry.comchemguide.co.uk The initial addition would form a tetrahedral intermediate. Depending on the stability of this intermediate and the reaction conditions, it could either be protonated upon workup to yield a hemiaminal ether or undergo further reactions. Given the presence of the electron-withdrawing groups, the initial adduct might be relatively stable. However, in some cases, addition of a second equivalent of the organometallic reagent can occur, leading to ring-opening or more complex transformations. nih.gov

Wittig Reaction: The Wittig reaction, which converts ketones and aldehydes to alkenes, is generally not effective for the olefination of amides due to the lower electrophilicity of the amide carbonyl compared to ketones and aldehydes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org The resonance stabilization of the amide bond reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by the phosphorus ylide. Therefore, this compound is not expected to undergo a standard Wittig reaction to form an exocyclic double bond at the C2 position.

| Reaction Type | Reagent | Expected Outcome | Plausibility |

| Reduction | LiAlH₄ | 3-Bromo-1-(2,2,2-trifluoroethyl)piperidine | High |

| Reduction | NaBH₄ | No reaction | High |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Hemiaminal ether or ring-opened product | Moderate to High |

| Olefination | Wittig Reagent (Ph₃P=CHR) | No reaction | High |

Influence of the 2,2,2-Trifluoroethyl Group on Reaction Pathways

The 2,2,2-trifluoroethyl group attached to the nitrogen atom exerts a significant influence on the reactivity of the entire molecule through a combination of electronic and steric effects.

Inductive Effects on Acidity and Basicity

The three fluorine atoms on the ethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect has several important consequences:

Decreased Basicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is delocalized towards the electron-deficient trifluoroethyl group, making it less available for protonation. Consequently, the N-(2,2,2-trifluoroethyl) lactam is significantly less basic than its non-fluorinated counterpart.

Increased Acidity of the α-Proton: The inductive effect of the N-trifluoroethyl group, in concert with the adjacent carbonyl group, increases the acidity of the proton at the C3 position. This enhanced acidity facilitates the formation of an enolate under basic conditions, which is a key intermediate in several reactions.

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the trifluoroethyl group reduces the electron density on the nitrogen atom, which in turn decreases the extent of resonance donation to the carbonyl carbon. This results in a more electrophilic carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

Steric and Conformational Impact

Computational studies on fluorinated piperidines suggest that the presence of fluorine atoms can significantly influence the conformational preferences of the ring system. researchgate.netpurechemistry.org While specific conformational analysis of this compound is not available, it is likely that the piperidinone ring exists in a distorted chair or boat conformation. The steric interactions between the trifluoroethyl group and the substituents on the ring will play a crucial role in determining the most stable conformation, which in turn can affect the stereochemical outcome of reactions.

Stabilization of Reaction Intermediates (e.g., radical, carbocation)

The trifluoromethyl group is known to have a destabilizing effect on adjacent carbocations due to its strong electron-withdrawing nature. cas.cnru.nllibretexts.org Therefore, any reaction mechanism proceeding through a carbocation intermediate at the α-position (C3) would be disfavored.

Rearrangement Reactions and Domino Processes

The presence of the α-bromo substituent opens up possibilities for various rearrangement and domino reactions.

Favorskii-type Rearrangement: α-Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, often with ring contraction in cyclic systems. purechemistry.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgcore.ac.uk In the case of this compound, treatment with a base could potentially lead to the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring opening to yield a five-membered ring carboxylic acid derivative (a proline derivative). The strong inductive effect of the N-trifluoroethyl group would facilitate the initial deprotonation at the α'-position (C3), which is a key step in this rearrangement.

Domino Reactions: The reactive sites within this compound, namely the electrophilic carbonyl carbon and the C-Br bond, can be exploited in domino reaction sequences. For instance, a nucleophilic attack at the carbonyl group could be followed by an intramolecular substitution of the bromide, leading to the formation of bicyclic products. Alternatively, a reaction could be initiated at the α-position, for example, through the formation of an enolate, which could then participate in a cascade of reactions with a suitable reaction partner. While specific examples for this substrate are not documented, the general principles of domino reactions suggest that complex molecular architectures could be constructed from this versatile building block. researchgate.netacademie-sciences.frrwth-aachen.de

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

The ¹H NMR spectrum of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is anticipated to reveal distinct signals corresponding to the protons of the piperidinone ring and the trifluoroethyl substituent. The proton at the C3 position, being adjacent to the bromine atom, is expected to appear as a multiplet at a downfield chemical shift, likely in the range of 4.5-4.8 ppm, due to the deshielding effect of the electronegative bromine. The protons of the trifluoroethyl group's methylene (B1212753) unit (-CH₂CF₃) would likely present as a quartet, a result of coupling with the three neighboring fluorine atoms, in the region of 3.8-4.2 ppm. The remaining piperidinone ring protons at C4, C5, and C6 would appear as complex multiplets in the upfield region of the spectrum, typically between 1.8 and 3.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C2) is predicted to be the most downfield signal, appearing around 165-170 ppm. The carbon bearing the bromine atom (C3) would likely resonate in the range of 50-55 ppm. The carbon of the methylene group in the trifluoroethyl substituent is expected to be a quartet due to one-bond coupling with the fluorine atoms, with a chemical shift around 60-65 ppm. The trifluoromethyl carbon (-CF₃) will also be a quartet with a more significant downfield shift. The other ring carbons (C4, C5, and C6) are expected to have signals in the 20-40 ppm range. The substitution on the nitrogen atom influences the chemical shifts of the ring carbons, a known effect in N-alkylpiperidines.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | 165-170 |

| C3 (-CHBr) | 4.5-4.8 (m) | 50-55 |

| C4 (-CH₂) | 1.8-2.2 (m) | 20-25 |

| C5 (-CH₂) | 1.9-2.3 (m) | 25-30 |

| C6 (-CH₂) | 3.3-3.6 (m) | 35-40 |

| N-CH₂CF₃ | 3.8-4.2 (q) | 60-65 (q) |

| N-CH₂CF₃ | - | 120-125 (q) |

¹⁹F NMR for Trifluoromethyl Group Characterization

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single signal. This signal would likely appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift for a CF₃ group in such an environment is typically observed in the range of -65 to -75 ppm relative to a standard like CFCl₃. beilstein-journals.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the proton at C3 would show a cross-peak with the protons at C4. Similarly, correlations would be observed between the protons at C4 and C5, and between C5 and C6, confirming the sequence of the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal around 4.5-4.8 ppm would correlate with the carbon signal at 50-55 ppm, confirming their assignment to the C3-H group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the N-CH₂ group would show a correlation to the C2 (carbonyl) and C6 carbons of the piperidinone ring, confirming the point of attachment of the trifluoroethyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. The nominal mass of this compound is 260 g/mol for the bromine-79 isotope and 262 g/mol for the bromine-81 (B83215) isotope, leading to a characteristic M, M+2 isotopic pattern in a 1:1 ratio.

The fragmentation of this molecule under electron ionization would likely involve initial cleavage of the bromo- and trifluoroethyl- substituents. Common fragmentation pathways for cyclic amides (lactams) include alpha-cleavage adjacent to the carbonyl group and loss of the side chain from the nitrogen atom. nih.govnih.gov A key fragmentation would be the loss of a bromine radical (·Br), leading to a cation at m/z 181. Another prominent fragmentation could be the loss of the trifluoroethyl group, resulting in a fragment corresponding to 3-bromopiperidin-2-one (B1266126). Further fragmentation of the piperidinone ring would also be expected.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Identity |

| 261/263 | [M+H]⁺ (protonated molecule) |

| 181 | [M-Br]⁺ |

| 178/180 | [M-CH₂CF₃]⁺ |

| 83 | [CF₃CH₂]⁺ |

| 55 | Piperidinone ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration. For a six-membered lactam, this peak is typically observed in the range of 1650-1680 cm⁻¹. The C-N stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and would appear in the region of 1000-1200 cm⁻¹. The C-Br stretching vibration would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. mdpi.com While no specific crystal structure data for this compound is publicly available, analysis of related substituted piperidinone structures suggests that the six-membered ring would likely adopt a chair or a distorted chair conformation to minimize steric strain. acs.org The trifluoroethyl group on the nitrogen and the bromine atom at the C3 position would occupy either axial or equatorial positions, and their relative stereochemistry would be unequivocally determined by an X-ray diffraction study. Such an analysis would provide crucial data on the conformational preferences of the molecule in the solid state.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one, DFT calculations can predict its geometry, orbital energies, and reactivity indices, offering insights into its chemical behavior.

Theoretical studies on related piperidinone structures have demonstrated that DFT, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model molecular geometries and electronic properties. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important, as their energy gap is a key indicator of chemical reactivity and stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The following data is illustrative, based on typical values for similar halogenated organic compounds, as specific published data for this exact molecule is not available.)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (η) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.81 |

| Chemical Potential (μ) | -4.04 |

| Electrophilicity Index (ω) | 2.90 |

Transition State Analysis in Key Synthetic Steps

The synthesis of this compound likely involves key steps such as the bromination of the piperidinone ring. Computational chemistry can be employed to model the reaction pathway and identify the transition state (TS) structures. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility and kinetics of the reaction can be predicted. For example, in the bromination of a piperidinone precursor, DFT calculations can elucidate the structure of the transition state, revealing the bond-forming and bond-breaking processes at the atomic level.

Conformation Analysis of the Piperidinone Ring

The piperidinone ring can adopt several conformations, with the chair and boat forms being the most common. The presence of bulky substituents, such as the 2,2,2-trifluoroethyl group at the nitrogen and the bromine atom at the 3-position, significantly influences the conformational preference of the ring. Computational studies on substituted piperidines have shown that the interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the most stable conformation. researchgate.net For this compound, it is expected that the chair conformation would be the most stable, with the substituents occupying positions that minimize steric strain. DFT calculations can quantify the energy differences between various conformers, providing a detailed understanding of the conformational landscape.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the molecule. For this compound, MD simulations can be used to sample a wide range of conformations of the piperidinone ring and the trifluoroethyl side chain, identifying the most populated conformational states and the transitions between them. This is particularly useful for understanding how the molecule might behave in a solution or when interacting with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Excluding Direct Bioactivity Prediction)

Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural or property descriptors of a set of molecules with their biological activity. While this article excludes direct bioactivity prediction, the calculation of QSAR descriptors for this compound is valuable for understanding its physicochemical properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

Table 2: Selected QSAR Descriptors for this compound (Note: The following data is illustrative, based on calculations for a molecule with this chemical formula, as specific published data for this exact molecule is not available.)

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 274.04 g/mol |

| Constitutional | Number of Rings | 1 |

| Topological | Wiener Index | 135 |

| Topological | Balaban Index | 2.67 |

| Geometrical | Molecular Surface Area | 185.2 Ų |

| Geometrical | Molecular Volume | 150.6 ų |

| Electronic | Dipole Moment | 3.45 D |

These descriptors provide a numerical representation of the molecule's structure and properties, which can be used to compare it with other molecules and to understand its potential behavior in various chemical and biological systems.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, computational studies can be used to investigate the step-by-step mechanism of its formation. This involves identifying all intermediates and transition states along the reaction coordinate and calculating the corresponding energy profile. Such studies can confirm or refute proposed mechanisms and provide a detailed understanding of the factors that control the reaction's outcome, such as regioselectivity and stereoselectivity. For instance, modeling the reaction of 1-(2,2,2-trifluoroethyl)piperidin-2-one with a brominating agent would reveal the energetics of different possible pathways, thereby explaining why the bromine atom is introduced at the 3-position.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral lactams is a significant area of organic chemistry. Future research should prioritize the development of efficient and stereocontrolled methods to produce 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one.

One promising approach is the application of asymmetric hydrogenation . Inspired by the successful enantioselective hydrogenation of α-trifluoromethylidene lactams using Rhodium/f-spiroPhos complexes, a similar strategy could be adapted. rsc.org This would involve the synthesis of an appropriate unsaturated precursor, 3-Bromo-1-(2,2,2-trifluoroethyl)-5,6-dihydropyridin-2(1H)-one, followed by catalytic hydrogenation to install the chiral center at the C3 position with high enantioselectivity.

Another avenue involves catalytic enantioselective bromocyclization . The development of amino-thiocarbamate catalysts for the bromocyclization of olefinic amides presents a potential pathway for constructing the brominated piperidine (B6355638) ring system stereoselectively. rsc.org This method could offer a direct route to enantioenriched 3-bromopiperidines from acyclic precursors.

Further research could also explore domino reactions, such as a scandium-catalyzed domino bromination/amination of specific cinnamyl carbamates, which could be conceptually adapted to form the functionalized piperidinone core in a single, efficient step. mdpi.com

| Proposed Synthetic Strategy | Key Precursor Type | Potential Catalyst Class | Expected Advantage |

| Asymmetric Hydrogenation | α,β-Unsaturated Lactam | Chiral Rhodium Complexes (e.g., with f-spiroPhos) | High enantioselectivity and turnover numbers. rsc.org |

| Enantioselective Bromocyclization | Olefinic Amide | Chiral Amino-thiocarbamates | Direct access to enantioenriched products. rsc.org |

| Domino Bromination/Amination | Functionalized Alkene | Chiral Scandium Complexes | High atom economy and step efficiency. mdpi.com |

Expansion of Reaction Scope and Substrate Diversity

The bromine atom at the 3-position is a key functional handle for derivatization. A significant area of future research will be to explore its reactivity in a wide range of transformations to create a library of novel compounds.

Systematic studies should be undertaken to investigate the utility of this compound in various cross-coupling reactions . These could include Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, vinyl, alkynyl, and amino substituents at the C3 position. The electron-withdrawing nature of the adjacent carbonyl and the N-trifluoroethyl group may influence the reactivity of the C-Br bond, requiring specific optimization of catalytic systems.

Beyond cross-coupling, derivatization could involve nucleophilic substitution reactions, radical reactions, and elimination-addition sequences to further expand the molecular diversity accessible from this building block.

Catalyst Design for Enantioselective Transformations

Achieving high levels of stereocontrol is crucial for accessing specific stereoisomers. Future work should focus on designing bespoke catalyst systems for transformations involving this compound.

For synthetic routes, catalyst development could build upon existing systems. For instance, the use of chiral N,N'-dioxide ligands with scandium triflate (Sc(OTf)₃) has proven effective in various asymmetric transformations and could be applied to the synthesis of the target molecule. mdpi.com Similarly, copper(I)-BOX (Bisoxazoline) catalyst systems are effective in asymmetric reactions involving trifluoromethyl groups and could be explored for stereocontrolled synthesis or derivatization. researchgate.net

For derivatization of the racemic compound, kinetic resolution represents a viable strategy. This would involve designing a chiral catalyst that reacts selectively with one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized product, both in high enantiomeric excess. Rhodium-catalyzed asymmetric carbometalation, which has been used to access enantioenriched 3-substituted piperidines, could be investigated for such a purpose. snnu.edu.cn

| Transformation Type | Proposed Catalyst System | Rationale |

| Asymmetric Synthesis | Sc(OTf)₃ / Chiral N,N'-Dioxide Ligands | Proven efficacy in complex enantioselective domino reactions. mdpi.com |

| Asymmetric Synthesis | Cu(I) / Chiral Bisoxazoline (BOX) Ligands | Effective in controlling stereochemistry in reactions with fluorinated compounds. researchgate.net |

| Kinetic Resolution | [Rh(cod)(OH)]₂ / Chiral Phosphine Ligands | Demonstrated success in asymmetric functionalization of piperidine precursors. snnu.edu.cn |

Investigation of Unique Reactivity Patterns

The interplay between the lactam ring, the α-bromo substituent, and the N-trifluoroethyl group could give rise to unique and unexplored reactivity. The strong electron-withdrawing character of the trifluoroethyl group is expected to significantly impact the electronic properties of the lactam nitrogen and, by extension, the entire ring system.

Future studies should investigate:

Ring-opening reactions: The trifluoroethyl group may activate the lactam carbonyl towards nucleophilic attack, facilitating ring-opening to generate functionalized linear amino acids.

Rearrangement reactions: Under specific conditions, such as treatment with silver salts, analogous structures to 3-bromopiperidines have been shown to undergo rearrangement. rsc.org Investigating similar pathways for this compound could lead to novel molecular scaffolds.

Domino reactions: The compound could serve as a substrate in domino sequences, where an initial reaction at the bromine center triggers a subsequent cyclization or rearrangement. The potential for a domino bromination/semipinacol rearrangement, as seen in other systems, could be explored with suitably designed precursors. mdpi.com

Applications in Advanced Materials Science (Excluding Pharmaceutical/Agrochemical Specifics)

The presence of the trifluoromethyl group suggests potential applications in materials science, where fluorination is often used to tune material properties. Research should be directed towards incorporating this molecule as a monomer or functional building block into advanced materials.

Fluorinated Polymers: Polymerization of derivatives of this compound could lead to polymers with high thermal stability, chemical resistance, and low surface energy. These properties are desirable for creating specialized coatings, membranes, or advanced dielectrics.

Liquid Crystals: The rigid piperidinone core combined with the polar trifluoromethyl group could be a valuable feature in the design of new liquid crystalline materials. By attaching appropriate mesogenic units via the C3-bromo position, novel materials with unique phase behavior could be developed.

Organic Electronics: Fluorinated compounds are increasingly used in organic electronics to modify the energy levels and stability of materials. This molecule could be investigated as a building block for host materials or additives in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Green Chemistry Principles in Synthesis and Derivatization

Future research should integrate green chemistry principles to ensure that the synthesis and use of this compound are environmentally sustainable.

Key areas for investigation include:

Catalytic Methods: Prioritizing the development of catalytic reactions, as discussed in sections 6.1 and 6.3, over stoichiometric reagents to reduce waste.

Atom Economy: Designing synthetic routes and derivatization pathways that maximize the incorporation of atoms from the reactants into the final product.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Energy Efficiency: Investigating reaction conditions that proceed at lower temperatures and pressures, potentially through the use of microwave irradiation or photochemistry, to reduce energy consumption. For instance, exploring visible-light catalysis for coupling reactions could provide a milder alternative to traditional transition-metal-catalyzed methods. researchgate.net

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile building block for chemical innovation.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of a piperidin-2-one precursor with 2,2,2-trifluoroethyl methanesulfonate. For example, cesium carbonate in dioxane at 66°C facilitates efficient substitution, achieving moderate to high yields (45–70%) . Key variables include:

- Base selection : Strong bases like Cs₂CO₃ minimize elimination byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., dioxane) stabilize intermediates.

- Temperature : Prolonged heating (>1.5 h) at 66°C ensures complete conversion .

Q. How is this compound characterized structurally?

Use a combination of:

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.

- Recrystallization : Use methanol or ethanol for high-purity crystalline products.

- Catalytic hydrogenation : For nitro intermediates, employ Pd/C under H₂ pressure (50 psi) in methanol .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitution reactions?

The trifluoroethyl group is both electron-withdrawing (due to -CF₃) and sterically bulky, which:

- Retards SN2 mechanisms : Favors elimination unless strong bases (e.g., Cs₂CO₃) are used.

- Enhances electrophilicity : Stabilizes transition states via inductive effects, improving alkylation efficiency .

Comparative studies with non-fluorinated analogs show 20–30% lower yields in similar conditions due to reduced electrophilicity .

Q. What strategies mitigate competing elimination pathways during trifluoroethyl group introduction?

- Low-temperature alkylation : Reduces thermal degradation (e.g., 0–25°C in THF).

- Microwave-assisted synthesis : Shortens reaction times, minimizing side reactions.

- Protecting groups : Temporarily mask reactive sites (e.g., amine protection with Boc groups) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Q. What are the challenges in analyzing stereochemical outcomes in chiral derivatives?

- Racemization risk : Basic conditions during synthesis may epimerize stereocenters.

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.

- Circular dichroism (CD) : Assign absolute configuration for biologically active isomers .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.